2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine

CAS No.: 76513-88-7

Cat. No.: VC17303152

Molecular Formula: C17H18F3N5O7

Molecular Weight: 461.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76513-88-7 |

|---|---|

| Molecular Formula | C17H18F3N5O7 |

| Molecular Weight | 461.3 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-amino-8-(trifluoromethyl)purin-9-yl]oxolan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C17H18F3N5O7/c1-6(26)29-4-9-11(30-7(2)27)12(31-8(3)28)15(32-9)25-14-10(13(21)22-5-23-14)24-16(25)17(18,19)20/h5,9,11-12,15H,4H2,1-3H3,(H2,21,22,23)/t9-,11-,12-,15-/m1/s1 |

| Standard InChI Key | CGINBVWZNFCUAM-SDBHATRESA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2C(F)(F)F)N)OC(=O)C)OC(=O)C |

Introduction

Structural and Chemical Identity of 2',3',5'-Tri-O-acetyl-8-Trifluoromethyl Adenosine

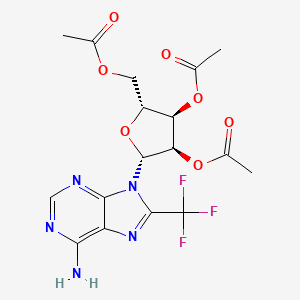

2',3',5'-Tri-O-acetyl-8-trifluoromethyl adenosine is a derivative of adenosine in which:

-

The 8-position of the purine base is substituted with a trifluoromethyl (-CF₃) group.

-

The 2', 3', and 5' hydroxyl groups of the ribose moiety are acetylated.

This dual modification confers enhanced metabolic stability and lipophilicity compared to unmodified adenosine, making it a valuable intermediate for prodrug development and nucleotide analog synthesis . The trifluoromethyl group at C8 introduces steric and electronic effects that can alter base-pairing interactions and enzyme recognition, while acetylation protects the ribose from premature hydrolysis .

Synthetic Methodology and Optimization

Reaction Pathway and Reagents

The synthesis of 2',3',5'-tri-O-acetyl-8-trifluoromethyl adenosine (referred to as 12 in source ) proceeds via a zinc-mediated radical trifluoromethylation of protected adenosine precursors. Key steps include:

-

Substrate Preparation:

-

Radical Trifluoromethylation:

-

Workup and Purification:

Table 1: Reaction Conditions for Trifluoromethylation

| Parameter | Value |

|---|---|

| Substrate | 11 (393 mg, 1 mmol) |

| Solvent | DMSO (6 mL) |

| CF₃ Source | (CF₃SO₂)₂Zn·2H₂O (1.1 g, 3 mmol) |

| Oxidant | t-BuOOH (70%, 0.65 mL, 5 mmol) |

| Reaction Time | 24 hours |

| Yield | Not explicitly reported |

Spectral Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Analysis

The compound’s structure was confirmed using multinuclear NMR spectroscopy:

Table 2: Key NMR Data for 2',3',5'-Tri-O-acetyl-8-Trifluoromethyl Adenosine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.78 (s) | Singlet | - | H8 (purine) |

| ¹H | 6.40 (dd) | Doublet | J = 4.9, 6.1 | H1' |

| ¹³C | 140.7 (q) | Quartet | J = 40.7 | C8-CF₃ |

| ¹⁹F | -61.63 | Singlet | - | CF₃ |

-

¹H NMR: The singlet at δ 8.78 ppm confirms the absence of a proton at C8 due to CF₃ substitution. The H1' proton appears as a doublet of doublets, consistent with ribose acetylation .

-

¹³C NMR: The quartet at δ 140.7 ppm (C8) arises from coupling with fluorine atoms (J = 40.7 Hz) .

-

¹⁹F NMR: A sharp singlet at δ -61.63 ppm confirms the presence of the trifluoromethyl group .

High-Resolution Mass Spectrometry (HRMS)

The HRMS data ([M + H]⁺ = 504.1336) matches the theoretical mass (504.1337) for C₁₉H₂₁F₃N₅O₈, validating the molecular formula .

Stability and Reactivity Considerations

Acetyl Group Lability

The tri-O-acetyl protection enhances solubility in organic solvents but renders the compound susceptible to deacetylation under basic conditions. Hydrolysis studies in aqueous buffers (pH > 8) show rapid cleavage of acetyl groups, regenerating the parent 8-trifluoromethyl adenosine .

Trifluoromethyl Group Effects

-

Electronic Effects: The electron-withdrawing CF₃ group reduces electron density at N7 and N9, potentially altering hydrogen-bonding interactions in enzymatic processes .

-

Steric Effects: The bulky CF₃ group forces the purine ring into a syn conformation about the glycosidic bond, as observed in similar 8-substituted adenosines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume